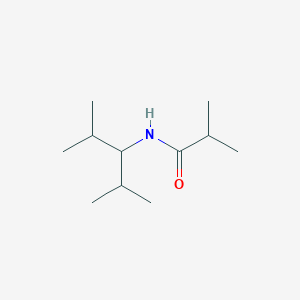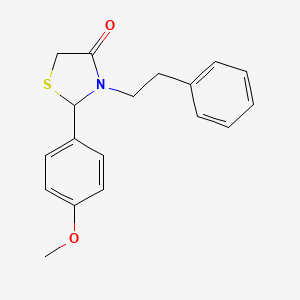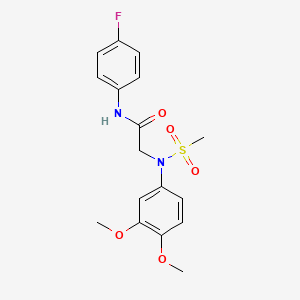![molecular formula C22H14F6N2O2 B5137347 N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological pathways. In
作用機序
BTF works by binding to specific pockets on the surface of proteins, disrupting their ability to interact with other proteins. This leads to downstream effects on various biological pathways, depending on the specific protein-protein interaction being targeted. BTF has been shown to be a selective inhibitor, meaning it only targets specific protein-protein interactions and does not affect others.
Biochemical and Physiological Effects
BTF has been shown to have both biochemical and physiological effects. Biochemically, BTF has been shown to inhibit the phosphorylation of Stat3 and c-Myc, leading to downstream effects on gene expression and cell growth. Physiologically, BTF has been shown to inhibit tumor growth in mouse models of cancer, as well as reduce inflammation and angiogenesis in various disease models.
実験室実験の利点と制限
One of the main advantages of using BTF in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to study the effects of disrupting specific pathways without affecting others. BTF is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BTF is its potential toxicity, as it has been shown to induce cell death in some cell types. This requires careful attention to dosing and experimental conditions to ensure accurate results.
将来の方向性
There are many potential future directions for research on BTF. One area of interest is the development of new BTF analogs with improved specificity and potency. Another area of interest is the study of BTF in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of BTF as a tool for studying protein-protein interactions in various disease models, including neurodegenerative diseases, is an area of active research. Overall, BTF has the potential to be a valuable tool for understanding the role of protein-protein interactions in various biological pathways and for developing new therapies for a range of diseases.
合成法
The synthesis of BTF involves a multi-step process that starts with the reaction of 4-aminobenzophenone with trifluoromethyl iodide to form 4-(trifluoromethyl)aminobenzophenone. This intermediate is then reacted with 4-aminobenzoic acid to form BTF. The synthesis of BTF requires careful attention to reaction conditions and purification steps to ensure high purity and yield.
科学的研究の応用
BTF has been extensively studied for its ability to inhibit protein-protein interactions. It has been shown to be effective in disrupting the interaction between the transcription factor Stat3 and its binding partner, leading to inhibition of cancer cell growth. BTF has also been shown to inhibit the interaction between the oncoprotein c-Myc and its binding partner Max, leading to apoptosis in cancer cells. In addition, BTF has been used to study the role of protein-protein interactions in various biological pathways, including inflammation, angiogenesis, and neurodegeneration.
特性
IUPAC Name |
N-(4-benzamidophenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)15-10-14(11-16(12-15)22(26,27)28)20(32)30-18-8-6-17(7-9-18)29-19(31)13-4-2-1-3-5-13/h1-12H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYJTWPXNASWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-acetylphenoxy)methyl]-N-cyclohexyl-3-isoxazolecarboxamide](/img/structure/B5137268.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5137278.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)

![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)

![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)


![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)
